molecular formula C12H18FN B1462517 (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine CAS No. 1019551-88-2

(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine

Cat. No. B1462517
CAS RN: 1019551-88-2
M. Wt: 195.28 g/mol
InChI Key: QUVZNUALAJSECA-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine” is a chemical compound with a molecular weight of 191.32 . It is also known as N-Ethyl-2-butanamine .

Scientific Research Applications

Quantum Theory and Molecular Interaction Analysis

Research by El-Emam et al. (2020) explored the noncovalent interactions within adamantane-1,3,4-thiadiazole derivatives, including a compound structurally related to (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine. Their study, employing quantum theory of atoms-in-molecules (QTAIM) and PIXEL analysis, revealed significant insights into the intra- and intermolecular interactions that govern the stability and behavior of these molecules in various states (El-Emam et al., 2020).

Enzymatic Kinetic Resolution in Organic Synthesis

Nechab et al. (2007) demonstrated the effectiveness of enzymatic kinetic resolution to achieve high enantioselectivity in the synthesis of primary amines, including analogs of (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine. Utilizing CAL-B-catalyzed aminolysis, they achieved remarkable enantioselectivity and reaction rates, opening avenues for the synthesis of enantiomerically pure compounds for research and therapeutic purposes (Nechab et al., 2007).

Antibacterial Activity of Amines

Arutyunyan et al. (2013) investigated the antibacterial properties of various amine derivatives, including those structurally related to (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine. Their work highlighted the potential of secondary amine oxalates for developing new antibacterial agents, demonstrating the critical role of chemical structure in mediating biological activity (Arutyunyan et al., 2013).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVZNUALAJSECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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